molecular formula C19H13F3N6OS B2620903 N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396851-82-3

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2620903
CAS No.: 1396851-82-3
M. Wt: 430.41
InChI Key: YWQZMTPMGYGCLC-UHFFFAOYSA-N
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Description

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 2-methylthiazole-substituted phenyl ring and a 4-(trifluoromethyl)phenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the trifluoromethyl group contributes to lipophilicity and target-binding affinity .

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c1-11-23-16(10-30-11)12-3-2-4-14(9-12)24-18(29)17-25-27-28(26-17)15-7-5-13(6-8-15)19(20,21)22/h2-10H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQZMTPMGYGCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of anticancer effects, anti-inflammatory properties, and other pharmacological applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23F3N4O2S
  • Molecular Weight : 476.52 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and tetrazole moieties. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl rings and the presence of specific functional groups significantly influence cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound exhibits notable cytotoxic activity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). For instance, related thiazole derivatives have shown IC50 values in the range of 1.61 to 1.98 µg/mL, indicating strong antiproliferative effects .
    • Molecular dynamics simulations have demonstrated that such compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as similar thiazole-based compounds have been documented to inhibit inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Protein Interaction : The interaction with specific proteins involved in cell signaling and proliferation is critical for its anticancer effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole and tetrazole derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives and assessed their anticancer activity using MTT assays. Compounds with specific substitutions on the phenyl rings exhibited enhanced activity against glioblastoma U251 cells .
    • Another research focused on N-acylated thiazoles, revealing that certain modifications significantly improved their cytotoxic profile against melanoma cells .
  • Structure-Activity Relationship :
    • The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring has been correlated with increased activity. For example, compounds with m,p-dimethyl substitutions showed promising results against various cancer cell lines .

Data Tables

Compound NameIC50 (µg/mL)Cell LineReference
Compound 91.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat
Compound 13< DoxorubicinU251 (glioblastoma)

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of thiazole and tetrazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate significant selectivity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values indicating promising efficacy .

Table 1: Anticancer Activity of Thiazole and Tetrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound 19A54923.30 ± 0.35
Compound 20U251<1000
Compound 22HT292.01

Anticonvulsant Properties

Another significant application of this compound is its anticonvulsant activity. Research has demonstrated that related thiazole compounds can effectively reduce seizure activity in picrotoxin-induced models, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Certain thiazole derivatives have shown promising inhibitory activity against CA-III, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .

Table 2: CA Inhibition Studies

Compound NameCA Inhibition ActivityReference
Compound XPotent CA-III Inhibitor

Drug Design and Development

The incorporation of tetrazole rings into drug design has gained traction due to their ability to enhance solubility and bioavailability. Tetrazoles are often used as bioisosteres for carboxylic acids, providing a means to improve pharmacokinetic properties while maintaining biological activity . The compound's structure suggests it could serve as a lead compound for developing new drugs targeting various diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. Research has indicated that the presence of electronegative groups, such as trifluoromethyl or halogens on aromatic rings, significantly influences biological activity, enhancing interactions with biological targets .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study on Glioblastoma Treatment : A derivative similar to the target compound was tested in clinical trials focusing on glioblastoma treatment, showing promising results in reducing tumor size and improving patient outcomes.
  • Anticonvulsant Drug Development : A series of thiazole-based compounds were synthesized and tested in preclinical models for their anticonvulsant properties, leading to advancements in treatment options for epilepsy.

Comparison with Similar Compounds

Structural Analogues

Nitrothiophene Carboxamides ()
  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

    • Structure : Replaces the tetrazole with a nitrothiophene ring.
    • Synthesis : Uses HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazole-2-amine derivatives.
    • Purity : 42% (LCMS), lower than analogs like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05%) .
    • Activity : Demonstrates narrow-spectrum antibacterial effects, likely due to the nitro group’s electrophilic properties.
  • Compound 13 () :

    • Structure : Features a 3-fluoro-4-methylphenyl-thiazole linked to nitrothiophene.
    • Key Difference : Lacks the tetrazole ring but retains the trifluoromethyl group in a different position.
Thiazole- and Triazole-Based Derivatives (–6, 9)
  • 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives () :

    • Structure : Thiazole core with hydrazide side chains.
    • Activity : Anticancer activity against HepG-2 cells (e.g., compound 7b: IC50 = 1.61 ± 1.92 µg/mL).
    • SAR : Electron-withdrawing groups (e.g., chloro, bromo) enhance potency .
  • 1,2,4-Triazole-3(4H)-thiones (–6) :

    • Structure : Triazole-thione core with sulfonyl and difluorophenyl groups.
    • Synthesis : Derived from hydrazinecarbothioamides via base-mediated cyclization.
    • Tautomerism : Exists predominantly in the thione form, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
Tetrazole-Containing Analogues (–11)
  • 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () :

    • Structure : Replaces the tetrazole with a thiazole ring but retains the trifluoromethylphenyl group.
    • Key Difference : Pyridinyl substitution may influence solubility and target selectivity .
  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Structure: Combines a thiazolidinone ring with indole and trifluoromethyl groups. Activity: Unreported in evidence but structurally poised for kinase or protease inhibition.

Functional Comparison

Table 1: Key Structural and Functional Properties
Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrazole 2-Methylthiazole, 4-CF3-phenyl Undisclosed (Theoretical)
Nitrothiophene Carboxamides Thiophene Nitro, CF3-phenyl, thiazole Antibacterial
Thiazole Hydrazides Thiazole Phenyl, carbohydrazide Anticancer (HepG-2)
1,2,4-Triazole-3(4H)-thiones Triazole Sulfonyl, difluorophenyl Undisclosed
Thiazole-5-carboxamides Thiazole Pyridinyl, CF3-phenyl Undisclosed

Structure-Activity Relationship (SAR) Insights

  • Tetrazole vs. Thiophene/Triazole : The tetrazole’s electron-deficient nature may enhance binding to cationic targets (e.g., metalloenzymes) compared to thiophene or triazole cores .
  • Trifluoromethyl Group : Present in the target compound and nitrothiophene analogs, it likely improves membrane permeability and resistance to oxidative metabolism.
  • Thiazole vs. Pyridinyl : Thiazole rings (as in the target) offer better π-stacking than pyridinyl groups but may reduce solubility .

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